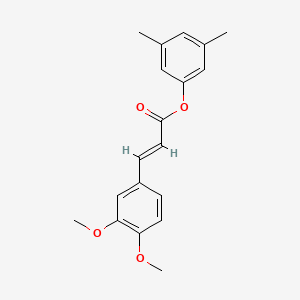

![molecular formula C13H18N6O2S B5518492 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives involves multiple steps, including the reaction of hydrazides with carbon disulfide, methylation, and cyclodehydration among others. Specific methods for synthesizing such compounds involve reacting hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and various cyclization reactions to form different derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Another approach involves the reaction of pyridazine derivatives with nucleophiles, leading to the formation of substituted imidazopyridazines (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which significantly influences their chemical reactivity and interaction with biological targets. The presence of the pyrazole and piperazine moieties in the structure contributes to the compound's potential biological activities, as these groups are known to interact with various enzymes and receptors (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including substitutions and cyclizations, which are crucial for synthesizing bioactive molecules. The reactivity towards nucleophiles, methylation, and cycloaddition reactions are essential characteristics of these compounds, enabling the synthesis of a wide range of derivatives with diverse biological activities (Bhatt, Kant, & Singh, 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research into the antimicrobial efficacy of pyridazine derivatives, including compounds structurally related to "3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine", demonstrates significant potential in addressing bacterial infections. El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, showcasing antimicrobial activity through various synthetic pathways, indicating the compound's relevance in developing new antibacterial agents (El-Mariah, Hosny, & Deeb, 2006).

Antitrypanosomal Activity

Compounds with structural similarities to the pyrazol-pyridazine hybrid have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Novinsion et al. (1976) discovered that specific hydrazones derived from pyrazolo[1,5-alpha]pyrimidines significantly increased the mean survival time of mice infected with T. cruzi, providing a basis for further investigation into the compound's antitrypanosomal properties (Novinsion et al., 1976).

Antidiabetic and Adrenergic Receptor Binding

The compound's analogs have been studied for their potential in treating diabetes and their interaction with adrenergic receptors. Meurer et al. (1992) synthesized alkyl- and halo-substituted imidazo[1,2-a]pyrazines, evaluating their hypoglycemic activity and adrenergic receptor affinity. This research indicates the compound's relevance in metabolic studies and its potential therapeutic applications in diabetes management (Meurer et al., 1992).

Antibacterial and Antifungal Activities

Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, revealing high antibacterial activity for eight of the synthesized compounds. This study underscores the compound's utility in developing new antimicrobial agents with potential applications in treating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-11-5-6-19(16-11)13-4-3-12(14-15-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGSUFJSOYQVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

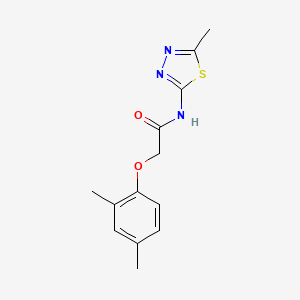

![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

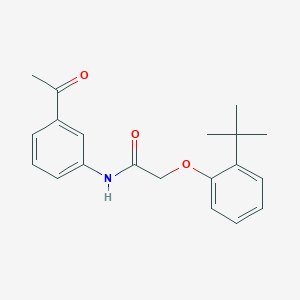

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)